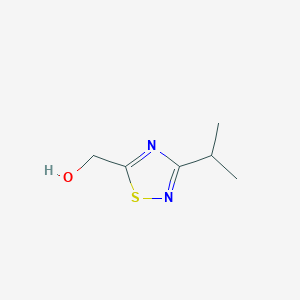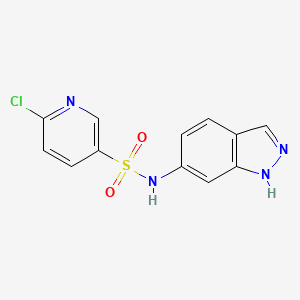
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol: is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an isopropyl group and a methanol group attached to the thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-isopropyl-1,2,4-thiadiazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiadiazole ring, where various substituents can be introduced using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated thiadiazole derivatives.
科学的研究の応用
Chemistry:
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology:
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiadiazole derivatives have shown promise in inhibiting the growth of various pathogens, making them potential candidates for new antimicrobial agents.
Medicine:
The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Researchers are exploring its mechanism of action and its ability to interact with specific molecular targets in the body.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
作用機序
The mechanism of action of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
類似化合物との比較
- (3-Methyl-1,2,4-thiadiazol-5-yl)methanol
- (3-Ethyl-1,2,4-thiadiazol-5-yl)methanol
- (3-Propyl-1,2,4-thiadiazol-5-yl)methanol
Comparison:
While these compounds share a similar thiadiazole core structure, the presence of different alkyl groups (methyl, ethyl, propyl) can significantly influence their chemical and biological properties. (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is unique due to the presence of the isopropyl group, which can affect its reactivity, solubility, and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other thiadiazole derivatives may not be as effective.
特性
IUPAC Name |
(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-9)10-8-6/h4,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEQFDKOVBEFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-(3-bromobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2909561.png)
![8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B2909565.png)
![2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline](/img/structure/B2909566.png)




![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)

![2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2909576.png)


